molecular formula C25H21NO4 B3458719 N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-2-(2-methylphenoxy)acetamide

N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-2-(2-methylphenoxy)acetamide

Cat. No.: B3458719
M. Wt: 399.4 g/mol
InChI Key: FUSXDPMAHLOLII-UHFFFAOYSA-N
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Description

N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-2-(2-methylphenoxy)acetamide is a synthetic organic compound that belongs to the class of chromenyl derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-2-(2-methylphenoxy)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the chromenyl moiety: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution reactions:

    Amidation: The final step involves the formation of the amide bond, which can be achieved by reacting the intermediate with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-2-(2-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The chromenyl moiety can be oxidized to form quinone derivatives.

    Reduction: Reduction of the carbonyl group can lead to the formation of alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohol derivatives.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound exhibits biological activities such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is being investigated for its potential use in drug development, particularly for targeting specific enzymes and receptors.

    Industry: The compound can be used in the development of new materials with unique properties, such as fluorescence and photostability.

Mechanism of Action

The mechanism of action of N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-2-(2-methylphenoxy)acetamide involves its interaction with specific molecular targets and pathways. The chromenyl moiety is known to interact with various enzymes and receptors, modulating their activity. This can lead to the inhibition of certain biological processes, such as inflammation and cell proliferation, making it a potential candidate for therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-2-(2-methylphenoxy)acetamide: shares structural similarities with other chromenyl derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chromenyl and phenoxyacetamide moieties. This combination imparts distinct biological activities and chemical properties, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

N-[3-methyl-4-(2-oxochromen-3-yl)phenyl]-2-(2-methylphenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21NO4/c1-16-7-3-5-9-22(16)29-15-24(27)26-19-11-12-20(17(2)13-19)21-14-18-8-4-6-10-23(18)30-25(21)28/h3-14H,15H2,1-2H3,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUSXDPMAHLOLII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CC(=C(C=C2)C3=CC4=CC=CC=C4OC3=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-2-(2-methylphenoxy)acetamide
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N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-2-(2-methylphenoxy)acetamide
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N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-2-(2-methylphenoxy)acetamide
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N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-2-(2-methylphenoxy)acetamide
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N-[3-methyl-4-(2-oxo-2H-chromen-3-yl)phenyl]-2-(2-methylphenoxy)acetamide

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